Aleglitazar - 475479-34-6

Aleglitazar

Catalog Number: EVT-259195
CAS Number: 475479-34-6
Molecular Formula: C24H23NO5S
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aleglitazar is an investigational drug from the company Hoffmann–La Roche and is currently in a phase III clinical trial called ALECARDIO. It is being investigated for use in patients with type II diabetes to reduce their risks of cardiovascular mortality and morbidity. Aleglitazar is an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. In the phase II clinical trial called SYNCHRONY, with type II diabetic patients, aleglitazar was able to control both lipid and glucose levels in a synergistic manner while also having limited side effects and toxicity.
Aleglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Aleglitazar binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.

Pioglitazone

    Compound Description: Pioglitazone is a thiazolidinedione and acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is an antidiabetic drug primarily used for the treatment of type 2 diabetes. Pioglitazone improves insulin sensitivity, reducing blood glucose levels. [, , , , , , , , , , , ]

    Relevance: Pioglitazone is relevant to aleglitazar as it selectively activates PPARγ, one of the targets of aleglitazar, which is a dual PPARα/γ agonist. Although both compounds share the ability to improve glycemic control, aleglitazar also exhibits lipid-modifying effects attributed to its PPARα agonism, a feature absent in pioglitazone. [, , , , , , , , , , , ]

Fenofibrate

    Compound Description: Fenofibrate is a fibric acid derivative and functions as a PPARα agonist. It is a lipid-lowering drug clinically used to treat hypertriglyceridemia and mixed dyslipidemia. Fenofibrate primarily lowers triglyceride levels and increases HDL cholesterol. [, , , , ]

    Relevance: Fenofibrate exhibits relevance to aleglitazar through its selective activation of PPARα. Aleglitazar, being a dual agonist, also targets PPARα alongside PPARγ, thereby exhibiting both lipid-lowering effects similar to fenofibrate and glycemic control comparable to pioglitazone. [, , , , ]

Tesaglitazar

    Compound Description: Tesaglitazar is another dual PPARα/γ agonist studied for the treatment of type 2 diabetes and dyslipidemia. It displayed efficacy in improving glycemic control and lipid profiles in clinical trials. [, , , , , , ]

Muraglitazar

    Compound Description: Muraglitazar is a dual PPARα/γ agonist that was investigated for the treatment of type 2 diabetes and dyslipidemia. While it showed promise in improving glucose metabolism and lipid profiles, its development was discontinued due to safety issues, particularly an increased risk of cardiovascular events. [, , , , , ]

    Relevance: Similar to tesaglitazar, muraglitazar is structurally and mechanistically related to aleglitazar, as all three are dual PPARα/γ agonists. Despite the shared therapeutic target and potential benefits, the development of muraglitazar, like tesaglitazar, was stopped due to its adverse effect profile. [, , , , , ]

Saroglitazar

    Compound Description: Saroglitazar is a relatively newer dual PPARα/γ agonist that has been approved in India for the treatment of diabetic dyslipidemia. It is reported to improve both glycemic control and lipid parameters in patients with type 2 diabetes. []

    Relevance: Belonging to the same class of dual PPARα/γ agonists as aleglitazar, saroglitazar operates through a comparable mechanism of action. Both drugs aim to address the intertwined issues of hyperglycemia and dyslipidemia frequently observed in type 2 diabetes. []

Rosiglitazone

    Compound Description: Rosiglitazone is a thiazolidinedione and a selective PPARγ agonist. Similar to pioglitazone, it acts as an antidiabetic agent, improving insulin sensitivity and reducing blood glucose levels in type 2 diabetes. [, , , , ]

GFT505

    Compound Description: GFT505 is a dual PPARα/δ agonist. This compound has shown anti-diabetic effects in preclinical studies, improving glucose homeostasis without the adverse cardiac effects associated with PPARγ activation. []

    Relevance: GFT505, while a dual PPAR agonist, differs from aleglitazar in its PPAR subtype selectivity. GFT505 targets PPARα and PPARδ, whereas aleglitazar activates PPARα and PPARγ. This difference in selectivity translates to distinct pharmacological profiles, with GFT505 potentially offering a safer alternative devoid of PPARγ-associated cardiac risks. []

Overview

Aleglitazar is a synthetic compound classified as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It was primarily developed for the treatment of type II diabetes, aiming to enhance insulin sensitivity and improve lipid profiles. Despite promising results in preclinical and early clinical trials, its development was halted during phase III trials due to safety concerns related to cardiovascular risks and adverse effects on renal function .

Source and Classification

Aleglitazar is identified by the chemical registry number 475479-24-4. It belongs to the class of drugs known as PPAR modulators, specifically targeting both PPARα and PPARγ receptors. This dual action is significant in managing metabolic disorders, particularly in patients with type II diabetes and dyslipidemia .

Synthesis Analysis

The synthesis of Aleglitazar involves multiple steps starting from commercially available precursors. The process typically includes:

  • Key Steps: The synthesis requires the use of strong bases, coupling agents, and protective groups to selectively form the desired product.
  • Optimization Techniques: Industrial production methods focus on maximizing yield and purity while minimizing costs and environmental impact. This may involve continuous flow reactors and advanced purification techniques.

The synthesis can be described as follows:

  1. Formation of Intermediates: Initial reactions convert starting materials into key intermediates through nucleophilic substitutions.
  2. Final Product Formation: Subsequent reactions lead to the formation of Aleglitazar, often requiring careful control of reaction conditions to ensure selectivity.
Molecular Structure Analysis

Aleglitazar's molecular structure features a complex arrangement that allows for its dual agonistic activity. The compound's structure includes:

  • Core Structure: The backbone consists of an alpha-alkoxy-beta-arylpropionic acid framework.
  • X-ray Crystallography: Studies have provided detailed insights into its three-dimensional conformation when bound to PPAR receptors, demonstrating its efficacy in modulating receptor activity .
Chemical Reactions Analysis

Aleglitazar undergoes several chemical reactions that are crucial for its functionality:

  • Oxidation: Under specific conditions, Aleglitazar can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction processes can modify functional groups within the molecule, impacting its biological activity.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various substituents on the core rings of the compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

Mechanism of Action

Aleglitazar exerts its pharmacological effects by activating PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism:

  • Activation of PPARα: This leads to increased fatty acid oxidation and improved lipid profiles.
  • Activation of PPARγ: Enhances insulin sensitivity and promotes glucose uptake.

The combined activation results in synergistic effects that significantly improve metabolic parameters associated with type II diabetes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Aleglitazar are critical for understanding its behavior as a therapeutic agent:

  • Molecular Weight: Approximately 475 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability under various pH conditions is essential for its storage and formulation.

These properties influence its bioavailability, efficacy, and safety profile during clinical use .

Applications

Aleglitazar has potential applications in various scientific fields:

  • Pharmaceutical Research: Investigated as a treatment option for type II diabetes, dyslipidemia, and cardiovascular diseases.
  • Biological Studies: Used in research to study the effects on cellular metabolism and gene expression related to metabolic disorders.
  • Industry Applications: Potentially useful in developing new therapeutic agents targeting metabolic dysfunctions .
Introduction to Aleglitazar in Metabolic Disorder Therapeutics

Historical Context of Dual PPAR-α/γ Agonists in Diabetes Management

The pursuit of dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonists ("glitazars") emerged from limitations in single-receptor therapies. Fibrates (PPAR-α agonists) improved lipids but offered minimal glucose control, while thiazolidinediones (PPAR-γ agonists) enhanced insulin sensitivity but with adverse weight gain and fluid retention [2]. First-generation glitazars like muraglitazar and tesaglitazar demonstrated potent glycemic and lipid improvements in early trials but were discontinued due to compound-specific toxicities—including renal dysfunction and excess cardiovascular events [1]. These failures underscored the therapeutic challenge: achieving balanced PPAR-α/γ activation without off-target toxicity. By the mid-2000s, the field prioritized agents with optimized binding kinetics and cofactor recruitment profiles to mitigate safety risks while preserving metabolic efficacy [2].

Rationale for Balanced PPAR Activation: Synergistic Metabolic Modulation

Aleglitazar was engineered to activate PPAR-α and PPAR-γ with near-equal potency (EC50 ratios ~1.0), a pharmacological profile hypothesized to deliver synergistic benefits [5] [10]:

  • Lipid Metabolism: PPAR-α activation upregulates genes for fatty acid oxidation (CPT1, ACOX1), reducing triglycerides (TG) and elevating HDL-C.
  • Glucose Homeostasis: PPAR-γ activation enhances adipocyte differentiation and insulin sensitivity via GLUT4 and adiponectin induction.
  • Anti-Inflammatory Effects: Both subtypes suppress pro-inflammatory pathways (e.g., NF-κB), potentially attenuating atherosclerosis [4].

Table 1: Metabolic Pathways Regulated by PPAR-α vs. PPAR-γ

PPAR SubtypeTarget GenesMetabolic Effects
PPAR-αCPT1, ACOX1, APOA1↑ Fatty acid oxidation, ↓ TG, ↑ HDL-C
PPAR-γGLUT4, adiponectin↑ Insulin sensitivity, ↑ glucose uptake
PPAR-α/γ DualPGC-1α, UCP2Enhanced mitochondrial function, antioxidant responses

Preclinical models confirmed that balanced agonism amplified these effects. In Zucker diabetic fatty rats, aleglitazar concurrently lowered HbA1c (−1.8%), reduced TG (−40%), and raised HDL-C (+15%)—exceeding outcomes from mono-agonists [5].

Aleglitazar’s Emergence as a Novel Glitazar: Preclinical Promise vs. Clinical Challenges

Aleglitazar’s chemical design featured an α-alkoxy-β-arylpropionic acid scaffold optimized for sustained PPAR-α/γ engagement and reduced PPAR-δ activity [5]. In vitro, it demonstrated high affinity (Ki = 8 nM for PPAR-γ; 6 nM for PPAR-α) and unique cofactor recruitment patterns linked to fewer adverse effects like hemodilution [2]. Phase II trials (SYNCHRONY) affirmed dose-dependent efficacy:

  • HbA1c reductions up to −1.35% (600 µg dose)
  • TG lowering by 40% and LDL-C reduction by 20%
  • Weight gain (+1.37 kg) was lower than pioglitazone (+2.5 kg) [3] [7].

Table 2: Phase II Clinical Efficacy of Aleglitazar (SYNCHRONY Trial)

ParameterPlaceboAleglitazar 150 µgAleglitazar 600 µgPioglitazone 45 mg
Δ HbA1c (%)+0.08−0.98*−1.35*−1.10*
Δ TG (%)−2−30*−40*−15*
Δ HDL-C (%)+1+18*+22*+12*
Δ Weight (kg)−0.53+0.52+1.85+2.10

Statistically significant vs. placebo (p<0.01) [5] [7]

Despite this promise, the phase III ALECARDIO trial exposed critical challenges. In 7,228 patients with type 2 diabetes post-acute coronary syndrome, aleglitazar failed to reduce cardiovascular events versus placebo and increased incidents of heart failure, renal dysfunction, and gastrointestinal bleeding [1] [3]. Development was terminated in 2013, highlighting the translational gap between metabolic biomarkers and hard clinical outcomes. Mechanistic studies suggest that sustained dual PPAR activation may disrupt mitochondrial function (e.g., SIRT1-PGC1α axis) or promote fluid retention via renal collecting duct PPAR-γ activation [4] [6].

Table 3: Aleglitazar Pharmacokinetic Profile

PropertyValueImplication
Oral bioavailability>70%Suitable for daily dosing
tmax1–2 hoursRapid absorption
Half-life5–16 hoursMinimal accumulation
Primary excretion routeFeces (66% as metabolites)Hepatic metabolism dominant
Key MetabolitesM1, M6 (inactive)Low risk of toxic metabolites

Data derived from radiolabeled human studies [8]

Properties

CAS Number

475479-34-6

Product Name

Aleglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

RO-0728804; RO 0728804; RO0728804; RG-1439; R-1439; R 1439; R1439; Aleglitazar.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.